molecular formula C6H7ClN2 B2664973 4-(Chloromethyl)-6-methylpyrimidine CAS No. 98198-62-0

4-(Chloromethyl)-6-methylpyrimidine

Cat. No.: B2664973
CAS No.: 98198-62-0
M. Wt: 142.59
InChI Key: OZENUHPFDNKJML-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a chloromethyl group at position 4 and a methyl group at position 6 makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methylpyrimidine typically involves the chloromethylation of 6-methylpyrimidine. One common method is the reaction of 6-methylpyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine carboxylic acids or aldehydes.

    Reduction: Formation of 4-methyl-6-methylpyrimidine.

Scientific Research Applications

4-(Chloromethyl)-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of nucleoside analogs.

    Medicine: Explored for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methylpyrimidine largely depends on its chemical reactivity. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved vary depending on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

    4-(Chloromethyl)pyrimidine: Lacks the methyl group at position 6, making it less sterically hindered.

    6-Methylpyrimidine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

    4-Methyl-6-methylpyrimidine: Lacks the chloromethyl group, making it less versatile in chemical modifications.

Uniqueness: 4-(Chloromethyl)-6-methylpyrimidine is unique due to the presence of both the chloromethyl and methyl groups, which provide a balance of reactivity and steric hindrance. This combination allows for selective chemical modifications and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

4-(chloromethyl)-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-2-6(3-7)9-4-8-5/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZENUHPFDNKJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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